5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers, is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected piperidine is then subjected to further reactions to introduce the carboxylic acid group at the 3-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid depends on its specific application. In general, the Boc group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, making the compound useful in binding studies and drug design.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- N-Boc-piperidine
Uniqueness
5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the position of the carboxylic acid group on the piperidine ring. This positional isomerism can lead to different reactivity and binding properties compared to its 2- and 4-carboxylic acid counterparts. The presence of the Boc group also provides a convenient handle for further functionalization and protection during synthetic procedures.
Properties
CAS No. |
2703771-23-5 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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